Glycopyrrolate

Vue d'ensemble

Description

Le glycopyrrolate est un agent anticholinergique synthétique utilisé principalement pour traiter les affections impliquant des sécrétions excessives, telles que les ulcères peptiques et la salivation chronique chez les enfants atteints de troubles neurologiques. C'est un composé d'ammonium quaternaire qui inhibe de manière compétitive les récepteurs muscariniques, réduisant ainsi l'activité de l'acétylcholine sur les tissus périphériques .

In Vivo

Glycopyrrolate has been studied in a variety of in vivo animal models. It has been used to study the effects of anticholinergic drugs on the respiratory system, gastrointestinal system, and cardiovascular system. It has also been used to study the effects of anticholinergic drugs on the central nervous system, autonomic nervous system, and endocrine system.

In Vitro

Glycopyrrolate has also been studied in a variety of in vitro cell culture models. It has been used to study the effects of anticholinergic drugs on cell proliferation, cell differentiation, and cell migration. It has also been used to study the effects of anticholinergic drugs on gene expression, protein expression, and enzyme activity.

Mécanisme D'action

Glycopyrrolate exerts its effects by competitively blocking muscarinic receptors, particularly the M1 and M3 subtypes. This inhibition reduces the activity of acetylcholine, leading to decreased secretions from salivary and sweat glands, reduced gastric acid production, and relaxation of smooth muscles in the gastrointestinal and respiratory tracts .

Similar Compounds:

Atropine: Another anticholinergic agent with similar effects but higher central nervous system penetration.

Scopolamine: Used for motion sickness and has a broader range of central effects.

Ipratropium Bromide: Primarily used as a bronchodilator in respiratory conditions.

Uniqueness of this compound: this compound is unique in its lower central nervous system penetration compared to atropine and scopolamine, making it preferable for patients where central side effects are a concern. Additionally, its long-acting nature and specific receptor affinity make it effective for chronic conditions requiring sustained anticholinergic activity .

Activité Biologique

Glycopyrrolate has been found to have a variety of biological activities. It has been found to be an anticholinergic, a bronchodilator, an antispasmodic, an anti-inflammatory, and an antidiuretic. It has also been found to have a sedative effect, an analgesic effect, and an anticonvulsant effect.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to decrease bronchial smooth muscle tone, decrease airway resistance, decrease airway secretions, decrease gastric acid secretion, decrease heart rate, decrease blood pressure, and decrease salivary production. It has also been found to decrease the release of histamine, decrease the release of serotonin, decrease the release of dopamine, and decrease the release of norepinephrine.

Avantages Et Limitations Des Expériences En Laboratoire

Glycopyrrolate has several advantages and limitations for use in laboratory experiments. It has a rapid onset of action and a long duration of action, making it suitable for use in experiments that require rapid and sustained effects. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is not recommended for use in experiments involving pregnant or lactating animals due to its potential to cross the placenta and be excreted in breast milk.

Orientations Futures

The future of glycopyrrolate research is promising. There is potential for further research into its use as an anticholinergic drug for the treatment of a variety of conditions. Additionally, further research into its pharmacodynamics, pharmacokinetics, and mechanisms of action may lead to the development of more effective and safe anticholinergic drugs. Furthermore, further research into its use as an antispasmodic, bronchodilator, and anti-inflammatory agent may lead to the development of more effective treatments for a variety of respiratory conditions. Additionally, further research into its use as an analgesic and anticonvulsant may lead to the development of more effective treatments for pain and seizures. Finally, further research into its use as an antidiuretic may lead to the development of more effective treatments for urinary incontinence.

Applications De Recherche Scientifique

Glycopyrrolate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving muscarinic receptor function and cholinergic signaling.

Medicine: Utilized in clinical research for its effects on secretions and smooth muscle relaxation.

Industry: Applied in the formulation of pharmaceuticals and as an additive in various industrial processes .

Safety and Hazards

Glycopyrrolate may cause serious side effects. Stop using this compound and call your doctor at once if you have: severe constipation, severe stomach pain and bloating; diarrhea (especially if you have a colostomy or ileostomy); painful or difficult urination; fast or pounding heartbeats, fluttering in your chest .

Analyse Biochimique

Biochemical Properties

Glycopyrrolate is an antagonist of muscarinic acetylcholine receptors . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition of cholinergic transmission is the primary biochemical role of this compound .

Cellular Effects

This compound has various effects on cells. It helps control conditions such as peptic ulcers by reducing the production of stomach acid . It also reduces drooling by decreasing the amount of saliva produced . In addition, this compound injection is used during surgery to reduce secretions in the stomach or airway, and to help protect the heart and nervous system while under general anesthesia .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively blocking muscarinic receptors, thus inhibiting cholinergic transmission . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .

Temporal Effects in Laboratory Settings

The time course for this compound disposition in plasma follows a tri-exponential equation characterized by rapid disappearance of this compound from blood followed by a prolonged terminal phase . Physiological monitoring revealed significant increases in heart and respiratory rates accompanied by a marked and sustained delay in the frequency of bowel movements .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs and cats, this compound is used to manage vagally mediated bradyarrhythmias at doses of 2–10 μg/kg administered intravenously or intramuscularly .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 (CYP) 2D6, with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4 . The major metabolic pathway of this compound in animals is hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid residue .

Transport and Distribution

The highly polar quaternary ammonium group of this compound limits its passage across lipid membranes, such as the blood-brain barrier . This property affects the transport and distribution of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its quaternary ammonium structure, which limits its ability to cross lipid membranes . Therefore, this compound is primarily localized in the extracellular space and does not significantly penetrate into cells or cross the blood-brain barrier .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glycopyrrolate est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide mandélique cyclopentyle avec un composé sulfonyle pour former un dérivé de l'acide mandélique cyclopentyle. Cet intermédiaire est ensuite mis à réagir avec le bromure de 3-hydroxy-1,1-diméthylpyrrolidinium pour donner le this compound .

Méthodes de production industrielle : La production industrielle de this compound implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le processus comprend généralement des étapes telles que l'estérification, la bromation et la purification par cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le glycopyrrolate subit diverses réactions chimiques, notamment :

Réactions de substitution : Impliquant le remplacement de groupes fonctionnels au sein de la molécule.

Hydrolyse : Rupture de la liaison ester en présence d'eau ou d'acides.

Réactifs et conditions courants :

Réactions de substitution : Souvent réalisées à l'aide d'halogénures d'alkyle ou de chlorures de sulfonyle dans des conditions basiques.

Hydrolyse : Généralement réalisée à l'aide d'acides ou de bases dilués à des températures élevées.

Principaux produits :

Réactions de substitution : Donnent des dérivés de this compound substitués.

Hydrolyse : Produit de l'acide mandélique cyclopentyle et du bromure de 3-hydroxy-1,1-diméthylpyrrolidinium

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.

Biologie : Utilisé dans des études impliquant la fonction des récepteurs muscariniques et la signalisation cholinergique.

Médecine : Utilisé dans la recherche clinique pour ses effets sur les sécrétions et la relaxation des muscles lisses.

Industrie : Appliqué dans la formulation de produits pharmaceutiques et comme additif dans divers procédés industriels .

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant de manière compétitive les récepteurs muscariniques, en particulier les sous-types M1 et M3. Cette inhibition réduit l'activité de l'acétylcholine, ce qui entraîne une diminution des sécrétions des glandes salivaires et sudoripares, une diminution de la production d'acide gastrique et une relaxation des muscles lisses des voies gastro-intestinales et respiratoires .

Composés similaires :

Atropine : Un autre agent anticholinergique ayant des effets similaires mais une pénétration plus élevée du système nerveux central.

Scopolamine : Utilisée pour le mal des transports et ayant une plus large gamme d'effets centraux.

Bromure d'ipratropium : Utilisé principalement comme bronchodilatateur dans les affections respiratoires.

Unicité du this compound : Le this compound se distingue par sa faible pénétration du système nerveux central par rapport à l'atropine et à la scopolamine, ce qui le rend préférable pour les patients chez qui les effets secondaires centraux sont une préoccupation. De plus, sa nature à action prolongée et son affinité spécifique pour les récepteurs le rendent efficace pour les affections chroniques nécessitant une activité anticholinergique soutenue .

Propriétés

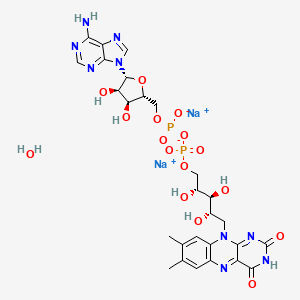

IUPAC Name |

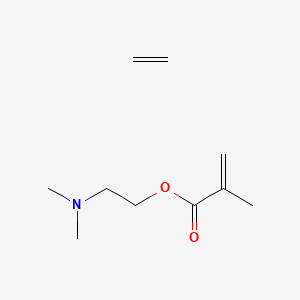

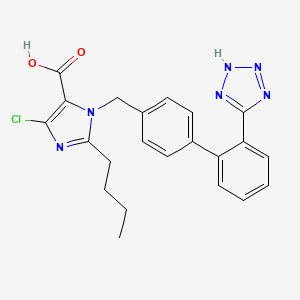

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023109 | |

| Record name | Glycopyrrolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-51-0 | |

| Record name | Glycopyrrolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycopyrrolate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycopyrrolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycopyrronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does glycopyrrolate interact with its target in the body?

A1: this compound is a synthetic anticholinergic agent that exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. [] It exhibits selectivity for M3 muscarinic receptors over M2 receptors, making it particularly effective at targeting bronchoconstriction. []

Q2: What are the downstream effects of this compound's interaction with muscarinic receptors?

A2: By blocking acetylcholine's actions, this compound inhibits parasympathetic nerve impulses. This inhibition leads to various physiological effects, including:

- Bronchodilation: Relaxation of smooth muscles in the airways, improving airflow. []

- Reduced Secretions: Decreased production of saliva, mucus, and other bodily secretions. []

- Increased Heart Rate: Prevention of acetylcholine-mediated slowing of the heart rate. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H28BrNO3 and a molecular weight of 398.3 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not explicitly discuss spectroscopic data for this compound, analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) have been used to quantify the compound in biological samples. [] These methods rely on the compound's specific fragmentation pattern for detection and quantification.

Q5: Are there formulation strategies to improve the stability, solubility, or bioavailability of this compound?

A6: Cetomacrogol cream BP, an acidic base, is used to formulate this compound cream, reducing drug hydrolysis and extending stability to 3 months. [] Research has focused on developing and validating ultra-high-performance liquid chromatography with heated electrospray ionization-tandem mass spectrometry methods for quantifying this compound in horse plasma. []

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: this compound is poorly absorbed when administered orally due to its quaternary ammonium structure. [] When administered intravenously, it is rapidly eliminated from the bloodstream, primarily through renal excretion in its unmetabolized form. [] this compound does not readily cross the blood-brain barrier or the placental barrier. [, ]

Q7: How do the pharmacokinetic properties of this compound compare to atropine?

A7: this compound and atropine exhibit key pharmacokinetic differences:

- Central Nervous System Penetration: this compound, due to its quaternary ammonium structure, poorly penetrates the blood-brain and placental barriers compared to atropine. []

- Duration of Action: this compound's bronchodilatory effects last longer than those of atropine. []

- Metabolism: Beta-glucuronide or sulfate conjugation is a minor metabolic pathway for this compound, unlike scopolamine, where it is significant. []

Q8: What animal models have been used to study the effects of this compound?

A8: this compound's effects have been investigated in several animal models, including:

- Dogs: Used to assess the impact of this compound on tear production, cardiovascular parameters, and respiratory mechanics. [, , ]

- Horses: Employed to study the pharmacokinetics of this compound and its effects on gastrointestinal motility. [, , ]

Q9: Are there any notable clinical trials involving this compound?

A9: this compound has been studied in various clinical trials, including:

- GOLDEN Studies: Investigated the efficacy and safety of inhaled this compound administered via the eFlow® closed system nebulizer in patients with moderate to very severe Chronic Obstructive Pulmonary Disease (COPD). []

- GLYCOPAR Study: A Phase II trial evaluating the long-term efficacy and safety of this compound for moderate-to-severe sialorrhea in Parkinson's disease. []

- Cesarean Section Studies: Multiple trials have explored the use of this compound for managing hypotension and PONV (postoperative nausea and vomiting) during cesarean deliveries. [, , , ]

Q10: What drug delivery methods have been explored for this compound?

A11: this compound is commonly administered via intravenous injection, intramuscular injection, or inhalation. Researchers are exploring alternative delivery routes like iontophoresis and microneedle-mediated transdermal delivery to enhance its therapeutic efficacy and patient compliance. [, ]

Q11: What analytical methods are employed for the characterization and quantification of this compound?

A11: Various analytical methods are used to characterize and quantify this compound, including:

- HPLC-MS/MS: This highly sensitive and specific technique is used to measure this compound concentrations in biological samples, such as plasma. []

- Radioreceptor Assay: This method quantifies this compound and its potential metabolites in biological fluids, such as urine, by measuring their binding to specific receptors. []

Q12: What are some alternatives or substitutes for this compound in clinical practice?

A12: Several alternative anticholinergic medications are available, each with its own pharmacokinetic and pharmacodynamic properties. Some common alternatives include:

- Atropine: A naturally occurring anticholinergic with a shorter duration of action and greater ability to cross the blood-brain barrier compared to this compound. [, ]

- Scopolamine: Another naturally occurring anticholinergic used for its anti-nausea and antiemetic properties, often administered transdermally. []

- Hyoscine Hydrobromide: Similar to scopolamine, used to manage secretions and treat nausea and vomiting. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)

![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)